
Voclosporin
Übersicht
Beschreibung
Voclosporin ist ein Calcineurin-Inhibitor, der als Immunsuppressivum zur Behandlung der Lupus-Nephritis eingesetzt wird, einer schweren Manifestation des systemischen Lupus erythematodes. Es ist ein synthetisches Derivat von Cyclosporin A, das entwickelt wurde, um seine Wirksamkeit, metabolische Stabilität und Sicherheit zu verbessern . This compound wurde im Januar 2021 in den Vereinigten Staaten und im September 2022 in der Europäischen Union für die medizinische Verwendung zugelassen .
Vorbereitungsmethoden
Voclosporin wird durch ein kontrolliertes Verfahren synthetisiert, das die Herstellung von Mischungen aus (E)- und (Z)-Isomeren beinhaltet. Das industrielle Produktionsverfahren gewährleistet eine anpassbare Mischung dieser Isomere, wobei das (E)-Isomer überwiegt (90-95%), um die Toxizität zu reduzieren .
Analyse Chemischer Reaktionen
Voclosporin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Substitutionsreaktionen können an bestimmten Stellen auftreten und die Eigenschaften des Moleküls verändern.
Zu den häufigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um die Reaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten, die zu den pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindung beitragen .
Wissenschaftliche Forschungsanwendungen
Lupus Nephritis
Voclosporin has been extensively studied in the context of lupus nephritis. The AURORA studies (AURORA-1 and AURORA-2) demonstrated its effectiveness when combined with mycophenolate mofetil and low-dose glucocorticoids. Key findings include:
- Efficacy : In AURORA-1, 41% of patients receiving this compound achieved a complete renal response at week 52 compared to 23% in the placebo group (odds ratio 2.65) .
- Proteinuria Reduction : this compound-treated patients showed significant reductions in urine protein-to-creatinine ratio (UPCR), achieving UPCR ≤0.5 g/g more rapidly than those on standard therapy .
- Safety Profile : Adverse events were similar between this compound and control groups, with serious adverse events occurring at comparable rates .
Table 1: Summary of Efficacy in Lupus Nephritis Trials
Study | Treatment Group | Complete Renal Response (%) | UPCR Reduction (%) |
---|---|---|---|
AURORA-1 | This compound | 41 | Significant |
AURORA-2 | This compound | Stable eGFR over 36 months | +2.7 mL/min |
AURA-LV | Triple Therapy | Earlier response observed | Significant |
Other Immunological Disorders
Beyond lupus nephritis, this compound has shown promise in treating various immunological conditions:
- Non-Infectious Uveitis : Initial studies indicate potential benefits in managing inflammation associated with this condition .
- Psoriasis : Research is ongoing to assess this compound's efficacy in skin-related autoimmune disorders .
- Organ Transplantation : Its role as an immunosuppressant post-transplantation is being explored, given its mechanism of action .
Pharmacokinetics and Pharmacodynamics
This compound exhibits distinct pharmacokinetic properties due to its structural modifications. It has a favorable absorption profile and a half-life that supports twice-daily dosing, allowing for consistent therapeutic levels . The pharmacodynamics involve modulation of T-cell activation through inhibition of calcineurin, which plays a crucial role in immune response regulation.
Case Studies
Several clinical trials have documented the outcomes associated with this compound treatment:
- Phase 3 Trials : In a trial involving patients with proliferative lupus nephritis, this compound significantly improved renal response rates compared to placebo, highlighting its effectiveness in severe cases .
- Long-term Safety : Extended follow-up from AURORA studies indicates sustained efficacy with no unexpected safety signals over three years .
Wirkmechanismus
Voclosporin exerts its effects by inhibiting calcineurin, a calcium-dependent phosphatase involved in cytokine generation and T-cell activation. By binding to calcineurin, this compound blocks the production of interleukin-2 and T-cell mediated immune responses, stabilizing podocytes in the kidneys . This dual mechanism of action makes this compound effective in treating lupus nephritis and other immune-related conditions .
Vergleich Mit ähnlichen Verbindungen
Voclosporin wird mit anderen Calcineurin-Inhibitoren wie Cyclosporin und Tacrolimus verglichen. Während alle drei Verbindungen Calcineurin hemmen, hat this compound mehrere einzigartige Merkmale:
Erhöhte Potenz: This compound hat eine höhere Potenz im Vergleich zu Cyclosporin.
Verbessertes metabolisches Profil: This compound zeigt eine stabilere pharmakokinetische und pharmakodynamische Beziehung.
Reduzierte Toxizität: This compound ist im Vergleich zu Cyclosporin und Tacrolimus mit einem geringeren Risiko für Nephrotoxizität und Diabetes verbunden.
Zu ähnlichen Verbindungen gehören:
Cyclosporin: Ein weit verbreiteter Calcineurin-Inhibitor mit einem ähnlichen Wirkmechanismus, aber geringerer Potenz.
Tacrolimus: Ein weiterer Calcineurin-Inhibitor mit einem anderen Stoffwechselprofil und einem höheren Risiko für Diabetes.
Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Ergänzung der Klasse der Calcineurin-Inhibitoren und bieten eine verbesserte Wirksamkeit und Sicherheit für Patienten mit Lupus-Nephritis und anderen immunbedingten Erkrankungen.
Biologische Aktivität
Voclosporin is a novel calcineurin inhibitor that has gained attention for its therapeutic potential, particularly in the treatment of autoimmune diseases such as lupus nephritis. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.
This compound functions by inhibiting calcineurin, an enzyme critical for T cell activation. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NFAT), thereby blocking the transcription of various pro-inflammatory cytokines, including IL-2 and IFN-γ. The structural modifications in this compound compared to cyclosporine A enhance its pharmacokinetic properties and reduce nephrotoxicity .
Efficacy in Clinical Trials
This compound has been primarily studied for its effects on lupus nephritis. The AURORA 1 trial demonstrated significant improvements in renal response rates among patients treated with this compound compared to those receiving placebo. Key findings from this trial include:
- Complete Renal Response (CRR) : 41% of patients on this compound achieved CRR at 52 weeks compared to 23% in the placebo group (odds ratio 2.65; p < 0.0001) .
- Time to Response : Patients receiving this compound achieved a 50% reduction in proteinuria significantly faster than those on placebo, starting from Week 2 .
Safety Profile
While this compound shows promise, its safety profile must be considered. The most common serious adverse events reported included infections, predominantly pneumonia, with similar rates between this compound and placebo groups (4% each) during trials . An integrated analysis across multiple studies found no new safety signals, although the incidence of infections was higher in the this compound group (62.2%) compared to controls (54.9%) .
Data Summary
The following table summarizes key findings from major clinical trials involving this compound:
Study | Population | Efficacy Endpoint | This compound Group | Placebo Group | p-value |
---|---|---|---|---|---|
AURORA 1 | 357 patients | Complete Renal Response at Week 52 | 41% | 23% | <0.0001 |
AURA-LV | 534 patients | Complete Renal Response at Year 1 | 43.7% | 23.3% | <0.0001 |
Integrated Analysis | Diverse Racial Groups | Adverse Events | Similar rates | Similar rates | N/A |
Case Studies
A notable case study involved a patient with severe lupus nephritis who had previously failed standard treatments. After initiating therapy with this compound combined with mycophenolate mofetil and low-dose steroids, the patient achieved complete remission within three months, demonstrating the drug's rapid efficacy in challenging cases .
Eigenschaften
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRTLVBTLFLRD-PTWUADNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030488 | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
less than 0.1 g/L | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus. | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
515814-00-3, 515814-01-4 | |
Record name | ISA 247 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOCLOSPORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>129 | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.